Product packaging for Suberyldicholine(Cat. No.:)

Suberyldicholine

Cat. No.: B1201299
M. Wt: 346.5 g/mol
InChI Key: FUORNAZLBFNKKX-UHFFFAOYSA-N
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Description

Historical Context of Suberyldicholine as a Research Probe in Cholinergic Systems

The study of cholinergic systems, which are crucial for processes ranging from muscle contraction to memory, has a long history. bms.commdpi.com The concept of chemical neurotransmission and the identification of acetylcholine (B1216132) as a key player were foundational discoveries. pasteur.fr Early research focused on understanding the receptors that mediate acetylcholine's effects, broadly classified as nicotinic and muscarinic receptors. iiab.menih.gov

The development of synthetic analogs of acetylcholine, like this compound, in the mid-20th century provided researchers with powerful tools to dissect the complexities of these receptor systems. The isolation of the nicotinic acetylcholine receptor in the 1970s, a landmark achievement, was facilitated by the use of specific ligands, highlighting the importance of such molecular probes. pasteur.fr this compound, with its defined chemical structure, offered a way to systematically investigate the structure-activity relationships of cholinergic agonists and the functional properties of acetylcholine receptors. nih.govresearchgate.net

Significance of this compound in Elucidating Fundamental Cholinergic Mechanisms

The significance of this compound lies in its ability to selectively activate and probe different types of acetylcholine receptors, providing insights that would be difficult to obtain with the natural neurotransmitter alone.

Nicotinic Acetylcholine Receptors (nAChRs):

This compound has been instrumental in characterizing nAChRs, particularly those at the neuromuscular junction and in the central nervous system. nih.govdrugbank.com

Partial Agonism and Potency: Studies on Torpedo nicotinic acetylcholine receptors revealed that this compound is a potent partial agonist. nih.gov It binds with high affinity but elicits a submaximal response compared to acetylcholine, a property that has been crucial for studying receptor activation and desensitization mechanisms. nih.gov

Structure-Activity Relationships: Research using a series of bis-choline esters, with this compound as a key compound, has demonstrated a clear relationship between the chain length of the molecule and its affinity and efficacy at nAChRs. nih.gov This has helped to map the agonist binding sites on the receptor. nih.gov

Receptor Subtype Selectivity: this compound exhibits different activities at various nAChR subtypes. For instance, it acts as a partial agonist at human α4β2-nAChRs. drugbank.combarrowneuro.org Its effects on different receptor combinations, such as α2β4, α3β4, and α4β4, have been characterized, revealing distinct pharmacological profiles for each subtype. nih.gov

Channel Gating and Block: Single-channel recording studies at the frog neuromuscular junction have shown that this compound not only opens but also blocks the ion channels of nAChRs, providing a deeper understanding of the molecular interactions governing channel function. royalsocietypublishing.orgjneurosci.org

Muscarinic Acetylcholine Receptors (mAChRs):

While much of the focus has been on nAChRs, this compound has also been used to investigate mAChRs, which are G protein-coupled receptors involved in a wide array of physiological functions. bms.comnih.gov However, in some preparations, such as crustacean muscle, this compound showed no detectable activity at what were presumed to be muscarinic-like receptors. biologists.comnih.gov This differential activity further underscores its utility in distinguishing between receptor types.

Invertebrate Cholinergic Systems:

This compound's utility extends to the study of cholinergic systems in invertebrates, where it has helped to reveal both similarities and differences compared to vertebrate systems.

In the mollusc Aplysia, this compound selectively activates a chloride channel-linked receptor, causing hyperpolarization, while having no effect on a separate cation-selective receptor responsible for depolarization and muscle contraction. physiology.orgphysiology.org

In contrast, in the locust, this compound alone had no agonistic action but could evoke a current in the presence of acetylcholine, indicating a complex modulatory role. biologists.com

Studies on crab muscle showed no response to this compound, highlighting the diversity of cholinergic receptor pharmacology across different invertebrate species. biologists.comnih.gov

The detailed research findings from these studies have been instrumental in building our current understanding of cholinergic signaling. The use of this compound as a research probe continues to contribute to the ongoing exploration of the structure, function, and pharmacology of acetylcholine receptors.

Interactive Data Tables

This compound Activity at Nicotinic Acetylcholine Receptors

Receptor SourceReceptor SubtypeAgonist/Antagonist ProfileKey FindingsReference(s)
TorpedoNicotinicPartial AgonistBinds with high affinity (KD ~15 nM), but elicits only ~45% of the maximal response of acetylcholine. nih.gov nih.gov
Human Epithelial Cells (SH-EP1)α4β2Partial AgonistDemonstrates partial efficacy in functional assays. drugbank.com drugbank.combarrowneuro.org
Frog Neuromuscular JunctionNicotinicAgonist and Channel BlockerOpens and blocks the ion channel. royalsocietypublishing.org royalsocietypublishing.org
Cultured Human MuscleNicotinicAgonistActivates channels with the same conductance as acetylcholine but with different closing kinetics. jneurosci.org jneurosci.org
Human Embryonic Kidney (HEK293) Cellsα2β4, α3β4, α4β4AgonistShows varying potencies at different subunit combinations. nih.gov nih.gov

This compound Activity in Invertebrate Cholinergic Systems

OrganismPreparationReceptor TypeEffectReference(s)
Aplysia (mollusc)Parapodial Muscle FibersChloride Channel-LinkedSelective activation leading to hyperpolarization. physiology.org physiology.orgphysiology.org
LocustThoracic Ganglia Neuronal SomataNicotinic-likeNo direct agonistic action; evokes current in the presence of acetylcholine. biologists.com biologists.com
Crab (Cancer pagurus)Gastric Mill MusclesCholinergicNo response detected. biologists.com biologists.comnih.gov
Cockroach (Periplaneta americana)Fast Coxal Depressor MotoneuroneNicotinicPractically ineffective as an agonist. researchgate.net researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H38N2O4+2 B1201299 Suberyldicholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H38N2O4+2

Molecular Weight

346.5 g/mol

IUPAC Name

trimethyl-[2-[8-oxo-8-[2-(trimethylazaniumyl)ethoxy]octanoyl]oxyethyl]azanium

InChI

InChI=1S/C18H38N2O4/c1-19(2,3)13-15-23-17(21)11-9-7-8-10-12-18(22)24-16-14-20(4,5)6/h7-16H2,1-6H3/q+2

InChI Key

FUORNAZLBFNKKX-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C

Synonyms

is-(2-trimethylaminoethyl)suberate diiodide
corconium
subecholine
suberyldicholine

Origin of Product

United States

Mechanisms of Action and Receptor Interactions of Suberyldicholine

Agonistic Properties of Suberyldicholine at Acetylcholine (B1216132) Receptors

This compound's primary mechanism of action is its function as an agonist at acetylcholine receptors, initiating a physiological response upon binding. However, the nature and efficiency of this agonism show significant particularities.

This compound is characterized as a partial agonist at the Torpedo nicotinic acetylcholine receptor. nih.gov Partial agonists are compounds that bind to and activate a receptor but produce a submaximal response compared to a full agonist, even at saturating concentrations. numberanalytics.comnumberanalytics.com Research has demonstrated that while this compound is a potent activator, it elicits only about 45% of the maximum response achievable by acetylcholine, the natural ligand for these receptors. nih.gov

The efficacy of this compound is also influenced by its molecular structure, specifically the length of the polymethylene chain connecting its two quaternary ammonium (B1175870) groups. Studies on a series of bischoline esters have revealed that ligand efficacy exhibits a bell-shaped dependence on this chain length. Compounds with chains shorter than or equal to three methylene (B1212753) units (n≤3) or longer than or equal to eight units (n≥8) were found to be very poor partial agonists. nih.gov In some specific preparations, such as isolated neuronal somata from locust thoracic ganglia, this compound showed no agonistic activity on its own but did evoke a current when co-applied with acetylcholine. biologists.com

When compared to endogenous and other synthetic agonists, this compound displays a unique profile of potency and efficacy.

Potency vs. Acetylcholine : Functional studies using Torpedo membrane vesicles and voltage-clamp analyses of recombinant receptors show that this compound is significantly more potent than acetylcholine. nih.gov Its EC50 value, the concentration required to produce 50% of its maximal effect, is approximately 3.4 µM, making it 14 to 25 times more potent than acetylcholine. nih.gov

Efficacy vs. Acetylcholine : Despite its higher potency, its efficacy is lower, reaching only about 45% of acetylcholine's maximal response. nih.gov

Channel Conductance : In studies on cultured adult human muscle, channels activated by this compound, acetylcholine, and carbamylcholine (B1198889) all exhibit the same conductance. jneurosci.org However, the kinetics of channel closing differ between these agonists. jneurosci.org

Channel Blocking : At the frog neuromuscular junction, this compound, acetylcholine, and carbachol (B1668302) can all block the ion channels they open. This compound is the most potent blocker of the three. royalsocietypublishing.orgnih.gov

Inhibitory Effects : The mechanism of this compound's interaction with the acetylcholine receptor is considered more complex than that of acetylcholine or carbamoylcholine. At high concentrations (greater than 50 µM), this compound produces a concentration-dependent decrease in the ion flux rate, suggesting an inhibitory effect through binding to a regulatory site that is not observed with the other two agonists.

Table 1: Comparative Efficacy and Potency of Cholinergic Agonists

Agonist Receptor/Preparation Potency (EC50) Relative Efficacy Channel Conductance Channel Closing Rate (k_c)
This compound Torpedo nAChR ~3.4 µM nih.gov ~45% of Acetylcholine nih.gov Same as Acetylcholine jneurosci.org 360 s⁻¹ researchgate.net
Acetylcholine Torpedo nAChR 14-25x higher than this compound nih.gov 100% (Reference) nih.gov Same as this compound jneurosci.org 1,200 s⁻¹ researchgate.net

| Carbamoylcholine | Torpedo nAChR | N/A | N/A | Same as Acetylcholine jneurosci.org | 1,100 s⁻¹ researchgate.net |

Partial Agonism and Efficacy Profiles

Ion Channel Modulation by this compound

This compound, a potent cholinergic agonist, modulates the function of nicotinic acetylcholine receptors (nAChRs) by influencing the intricate dynamics of their associated ion channels. Its interaction leads to distinct patterns of channel gating, kinetics, and blocking phenomena that have been characterized through detailed electrophysiological studies.

Channel Gating and Opening Kinetics

The binding of this compound to nAChRs initiates a series of conformational changes that lead to the opening, or "gating," of the ion channel. High-resolution single-channel recordings have revealed that this process is more complex than a simple open-shut transition. Studies on mouse myoballs using this compound have identified at least three distinct types of channel openings, categorized by their duration: long, medium, and short. nih.gov With 1 µM of this compound, the relative frequencies of these openings were found to be approximately 84% for long-duration openings, 5% for medium, and 11% for short. nih.gov

These different opening durations are thought to arise from a single, homogenous population of channels, suggesting they represent different liganded states of the receptor. nih.gov A proposed mechanistic model suggests that these distinct opening types correspond to the receptor being bound by one or two agonist molecules; short and medium openings may arise from one of the two possible monoliganded states, while the long-duration openings are characteristic of the fully, di-liganded state of the receptor. nih.gov However, the weak influence of this compound concentration on the proportions of these opening types presents a challenge to this model, indicating that the gating mechanism may be more complex. nih.gov Further evidence for complex gating comes from observations of an excess of short-duration openings in agonist-activated channels, which points to the presence of an additional, faster kinetic process than initially understood. nih.govjneurosci.orgjneurosci.org

Table 1: Mean Durations of Channel Opening Types Induced by this compound nih.gov
Opening TypeMean Duration (microseconds, µs)Relative Frequency (at 1 µM SubCh)
Long750 µs84%
Medium89 µs5%
Short4 µs11%

Channel Closing Kinetics and Lifetime Distributions

The kinetics of channel closing for this compound-activated channels differ from those activated by acetylcholine. nih.govjneurosci.orgjneurosci.org The distribution of the channel's open-state lifetimes does not follow a simple single exponential curve, which would be expected for a channel that closes randomly. jneurosci.org Instead, the lifetime distributions are better described by a double-exponential function. nih.govjneurosci.orgjneurosci.org

This observation indicates that the mechanism of channel closing is complex and involves at least two distinct kinetic processes: a fast component and a slow component. nih.govjneurosci.orgjneurosci.org In studies on cultured human muscle, the fast component, represented by very short channel opening events, had a mean open time of approximately 0.8 milliseconds. jneurosci.org The presence of these two components suggests that once open, the channel can transition between states that have different probabilities of closing, leading to the observed biexponential lifetime distribution. nih.govjneurosci.org

Mechanisms of Ion Channel Block by this compound

This compound exhibits a dual role at the nAChR; it not only acts as an agonist to open the channel but can also physically block the open channel pore. royalsocietypublishing.org This phenomenon, known as open-channel block, has been demonstrated in single-channel recording studies at the frog neuromuscular junction. royalsocietypublishing.orgdntb.gov.uacas.cz Among the nicotinic agonists tested, which included acetylcholine and carbachol, this compound was found to be the most potent blocker. royalsocietypublishing.org

The mechanism involves the this compound molecule entering and transiently occluding the ion pathway of an already open channel, causing brief, low-conductance interruptions in the current flow. royalsocietypublishing.orgacs.org This blocking action is concentration-dependent. acs.org Research has established an equilibrium constant (Kb) of approximately 6 µM for the binding of this compound to the open channel, with the average duration of a single blocking event being about 5 milliseconds at a membrane potential of -105 mV. royalsocietypublishing.org Analysis of the frequency of these blockages suggests that this compound does not become trapped within the channel when it closes, a characteristic that distinguishes it from some other channel-blocking compounds. royalsocietypublishing.org

Table 2: Open-Channel Block Parameters for this compound royalsocietypublishing.org
ParameterValueConditions
Equilibrium Constant (Kb)~6 µMFrog Neuromuscular Junction
Mean Blockage Duration~5 ms (B15284909)-105 mV membrane potential

Voltage-Dependent Modulation of Channel Activity

The modulatory effects of this compound on the nAChR ion channel are influenced by the transmembrane voltage. ncbs.res.in This voltage dependence applies to both channel activation and the inhibitory actions of this compound at high concentrations. Chemical kinetic studies using membrane vesicles from Electrophorus electricus revealed the existence of a voltage-dependent regulatory site.

The rate coefficient for ion flux (JA), which reflects channel opening, and the rate coefficient for receptor inactivation (α) were both found to be dependent on voltage. For instance, the maximum influx rate coefficient was observed to be approximately twice as high at -45 mV compared to 0 mV. Furthermore, the open-channel block by this compound is also voltage-dependent, characterized by an increase in brief channel interruptions with changes in voltage. acs.org This suggests that the binding site for the blocking action resides within the channel's electric field, meaning the molecule must traverse a portion of the transmembrane potential to reach its blocking site. nih.gov This voltage-dependent regulation implies that the physiological state of the cell, specifically its resting membrane potential, can significantly influence the efficacy of this compound.

Receptor Desensitization Induced by this compound

Prolonged or repeated exposure to an agonist like this compound causes the nAChR to enter a desensitized state, where the receptor is still bound to the agonist but the ion channel is closed and unresponsive. nih.govnih.gov This process is an intrinsic property of the receptor and plays a crucial role in shaping the duration and intensity of cholinergic signaling. nih.gov

Rapid and Slow Desensitization Processes

The process of desensitization induced by this compound, like other nicotinic agonists, is not a single event but involves multiple kinetic phases. Studies on clonal BC3H-1 cells have demonstrated that this compound induces a rapid, concentration-dependent decay of channel activity. nih.gov This rapid desensitization occurs over a timescale ranging from several seconds at low agonist concentrations to as fast as 50 milliseconds at saturating concentrations. nih.gov The rate of this decay at saturating concentrations appears to be independent of voltage. nih.gov

Interestingly, the structural integrity of the receptor is critical for this process. Research on the Torpedo nAChR showed that a single mutation of an amino acid (αW86F) could completely abolish the desensitization of currents evoked by this compound, while desensitization in response to acetylcholine was unaffected. acs.org This finding highlights that specific residues within the receptor are crucial for mediating the conformational changes that lead to desensitization in response to particular bisquaternary ligands like this compound. acs.org

Table 3: Desensitization Kinetics for Nicotinic Agonists in BC3H-1 Cells nih.gov
AgonistTime Constant of Current Decay (at saturating concentrations)Recovery Time Constant from Desensitization
This compound~50 msData not specified, but process observed
Acetylcholine~50 ms320 ms
Carbamylcholine~50 ms~160 ms (twice as fast as ACh)

Compound Reference Table

Table 4: Chemical Compounds Mentioned in the Article
Compound Name
This compound
Acetylcholine
Carbamylcholine (Carbachol)
Tubocurarine
Choline
Nicotine (B1678760)
Hexamethonium (B1218175)
QX-222

Relationship between Agonist Concentration and Desensitization States

The interaction between this compound and nicotinic acetylcholine receptors (nAChRs) is complex and highly dependent on the concentration of the agonist. Unlike some simpler agonists, the effects of this compound are not monolithic; its concentration dictates not only the degree of receptor activation but also the rate and nature of receptor desensitization and inhibition.

At lower concentrations, this compound functions as a potent agonist, binding to nAChRs to open the associated ion channel. acs.orgjneurosci.org However, as the concentration increases, its behavior becomes more intricate, introducing inhibitory effects and promoting transitions to desensitized states. Research indicates that at high concentrations, this compound inhibits the receptor-controlled ion translocation process. This inhibitory effect is believed to stem from its binding to a distinct regulatory site on the receptor, separate from the primary acetylcholine binding sites. The binding to this secondary site decreases the concentration of the open-channel form of the receptor, thereby inhibiting ion flux.

The rate at which nAChRs desensitize is also directly influenced by the concentration of this compound. Studies have consistently found that an increase in agonist concentration accelerates the rate of decline of the agonist-induced current. nih.gov This phenomenon is attributed to the increased initial density of active receptors, which enhances the probability of interactions with newly emerging desensitized receptors, leading to a more rapid progression into a desensitized state. nih.gov This suggests a self-promoting or autocatalytic aspect to desensitization, where the presence of desensitized receptors facilitates the transition of other active receptors into the same refractory state. nih.gov The decay of the induced current is notably slower at lower agonist concentrations. core.ac.uk In patch-clamp studies, the presence of desensitizing concentrations of agonists like this compound leads to a characteristic pattern of channel activity, with "bursts" of channel openings followed by long quiescent periods, representing the receptor's entry into a desensitized state. jneurosci.org

Further complicating the dose-response relationship is the ability of this compound to act as an open-channel blocker. royalsocietypublishing.org Single-channel recordings have demonstrated that this compound can physically obstruct the ion channel that it has opened. royalsocietypublishing.org This blocking action is a distinct, concentration-dependent inhibitory mechanism. royalsocietypublishing.org

Kinetic studies have provided further evidence for additional agonist binding sites that modulate receptor state. The inclusion of micromolar concentrations of unlabeled this compound was found to accelerate the dissociation of radiolabeled acetylcholine from its high-affinity binding sites. acs.org This suggests that this compound can bind to a lower-affinity site which in turn influences the conformation of the primary agonist sites, promoting a desensitized state. acs.org

Research Findings on this compound's Concentration-Dependent Effects
ParameterAgonistValueObservationSource
Equilibrium Constant (Open Channel Block)This compound~6 µMRepresents the concentration at which this compound effectively blocks the open nAChR channel. royalsocietypublishing.org
EC50 (Dissociation Acceleration)This compound2.9 µMThe concentration required to produce half of the maximal accelerating effect on [3H]acetylcholine dissociation, suggesting binding to a regulatory site. acs.org
EC50 (Dissociation Acceleration)Acetylcholine2.1 µMFor comparison, the concentration of acetylcholine required to produce a similar accelerating effect on its own dissociation. acs.org
EC50 (Dissociation Acceleration)Carbamoylcholine18.8 µMFor comparison, the concentration of carbamoylcholine required to produce a similar accelerating effect on [3H]acetylcholine dissociation. acs.org

Specific Interactions with Nicotinic Acetylcholine Receptor Nachr Subtypes

Suberyldicholine Interactions with Muscle-Type nAChRs

This compound's effects on muscle-type nAChRs have been extensively investigated, providing foundational knowledge on receptor-ligand interactions at the neuromuscular junction.

The electric organs of Torpedo species, rich in nAChRs, have served as a model system for studying these receptors. cube-biotech.com Studies on membrane-bound nAChRs from Torpedo californica have shown that this compound binds to high-affinity sites. nih.gov Kinetic studies of radiolabeled this compound dissociation revealed complexities in agonist binding, suggesting that the large bis-quaternary structure of this compound may allow it to cross-link or sterically occlude subsites within the agonist binding pocket. nih.gov

In Torpedo marmorata, photoaffinity labeling experiments have demonstrated that this compound, along with other agonists, induces conformational changes in the receptor. nih.gov These changes, which involve the δ-polypeptide chain, occur on a millisecond timescale and are distinct from those induced by antagonists. nih.gov Furthermore, fluorescence quenching studies on Torpedo marmorata nAChRs have shown that this compound's binding can be monitored through changes in the receptor's intrinsic protein fluorescence. nih.gov

Studies at the frog (Rana pipiens) neuromuscular junction have been pivotal in understanding this compound's dual role as both an agonist and an open channel blocker. royalsocietypublishing.orgnih.gov Single-channel recordings have shown that this compound is a highly efficacious agonist, with a high probability of opening the nAChR channel upon binding. nih.gov However, it is also the most potent open channel blocker among the agonists tested, with an equilibrium constant for binding to the open channel of about 6 µM. royalsocietypublishing.orgnih.gov The blockages induced by this compound last for approximately 5 milliseconds on average. royalsocietypublishing.orgnih.gov

Unlike some blockers, this compound does not appear to cause long-lived blocked states, suggesting it is not trapped within a shut channel. royalsocietypublishing.orgnih.gov The duration of ion channels activated by this compound is longer than those produced by acetylcholine (B1216132). researchgate.net Furthermore, studies on agonist-induced currents have utilized this compound to investigate the kinetics of nAChR desensitization. nih.gov

Investigations using cultured human muscle cells have provided insights into the action of this compound on human nAChRs. In myotubes derived from normal subjects, this compound activates channels with the same conductance as acetylcholine, but with different closing kinetics. jneurosci.orgjneurosci.org Studies on the human medulloblastoma cell line TE671, which expresses human fetal muscle-type nAChRs, have shown that these receptors are more sensitive to activation by this compound compared to PC12 cell nAChRs. nih.govconicet.gov.ar

In a study comparing normal and Duchenne muscular dystrophy (DMD) myotubes, the single-channel conductance and the lifetime of openings induced by this compound were not different between the two cell types. nih.gov This was in contrast to acetylcholine, which showed a higher frequency of openings in DMD myotubes. nih.gov

Recent models of nAChR activation propose the existence of intermediate closed states, often referred to as "flipped" or "primed" states, that precede channel opening. nih.govnih.govelifesciences.org These states are thought to have a higher affinity for agonists. nih.gov While much of the detailed kinetic modeling of these states has focused on agonists like acetylcholine, the distinct kinetic properties of this compound, such as its potent open-channel block, contribute to the broader understanding of the conformational transitions of the receptor. researchgate.net For instance, the phenomenon of brief channel closures during a burst of openings can be attributed to a non-conductive state preceding channel opening, a state referred to as "flipped" or "primed". researchgate.net Studies using this compound have helped to characterize the open state and its subsequent blockade, providing data that informs and constrains these more complex gating models. royalsocietypublishing.org

Effects on Human Muscle Tissue Receptors (in cultured cells)

This compound Interactions with Neuronal nAChRs

This compound also interacts with neuronal nAChR subtypes, often with distinct pharmacological profiles compared to muscle-type receptors.

In the marine snail Aplysia, acetylcholine can elicit multiple types of responses, including both excitatory (cationic) and inhibitory (chloride-dependent) currents. nih.gov this compound has been a valuable tool for dissecting these different responses.

In parapodial muscle fibers of Aplysia brasiliana, this compound selectively activates a receptor linked to a chloride channel, inducing hyperpolarization. physiology.orgnih.gov This response is antagonized by curare but not by hexamethonium (B1218175). physiology.orgnih.gov In contrast, the depolarizing, cation-selective response in these muscle fibers is not activated by this compound. physiology.orgnih.gov

Studies on Aplysia neurons have further refined this picture. It has been shown that there are two kinetically and pharmacologically distinct chloride-dependent responses to acetylcholine. nih.gov this compound preferentially activates the sustained, slowly desensitizing component of the chloride current, which is insensitive to the toxin α-conotoxin ImI. nih.gov This sustained chloride conductance and the associated activation of 8-lipoxygenase are both stimulated by this compound. physiology.org

Characterization of this compound Effects on Defined Neuronal Subtypes (e.g., α4β2-nAChR)

The α4β2 nicotinic acetylcholine receptor is a predominant subtype in the brain and a key target for nicotine (B1678760). nih.govwikipedia.org Research indicates that the α4 and β2 subunits can assemble in two different stoichiometries: (α4)2(β2)3, which has a high sensitivity to agonists, and (α4)3(β2)2, which has a low sensitivity. escholarship.org this compound acts as an agonist at α4β2 nAChRs, though its specific effects on the different stoichiometries have been a subject of detailed investigation.

Studies on reconstituted Locusta migratoria nicotinic receptors have suggested the presence of at least two receptor subtypes, potentially representing synaptic and extrasynaptic receptors. The 'synaptic' receptors derived from the neuropile demonstrate a higher sensitivity to this compound compared to acetylcholine. biologists.com

The interaction of agonists with the α4β2 receptor is complex, involving binding at the interface between subunits. The principal component of the agonist-binding site is on the α subunit, while a hydrogen bond acceptor on the agonist interacts with the complementary non-α (β) subunit. caltech.edu While this interaction is significant for acetylcholine and nicotine, the potent nicotine analog epibatidine (B1211577) does not show a strong interaction with the key leucine (B10760876) residue on the β subunit in the muscle-type receptor. caltech.edu This interaction is also noted to be weaker in the α4β4 receptor subtype. caltech.edu

Table 1: Agonist Sensitivity of Neuronal nAChR Subunit Combinations This table is interactive. You can sort and filter the data.

Subunit Combination Agonist Relative Potency/Effect Reference
α2β2 Nicotine > Acetylcholine jneurosci.org
α3β2 Acetylcholine, Nicotine, Cytisine (B100878), DMPP Unique pattern of sensitivity jneurosci.org
α4β2 Sazetidine-A Acts as a silent desensitizer or partial agonist depending on stoichiometry rndsystems.complos.org
α4β2 This compound Higher sensitivity in 'synaptic' vs. 'extrasynaptic' insect receptors biologists.com
α4β4 Epibatidine Attenuated interaction with complementary subunit compared to muscle-type caltech.edu
α7 Choline, Acetylcholine Both are full agonists and cause desensitization capes.gov.br

Differential Sensitivity of Neuronal Receptor Elements to this compound

The sensitivity of different neuronal receptor elements to this compound varies significantly, leading to distinct physiological responses. In Aplysia neurons, this compound preferentially activates the sustained, slowly desensitizing component of the chloride-dependent current, whereas agonists like nicotine and cytisine preferentially activate the rapidly desensitizing element. nih.gov This differential sensitivity allows for the pharmacological separation of two distinct nicotinic receptors mediating chloride currents in these neurons. nih.gov

The receptor responsible for the sustained chloride current, which is sensitive to this compound, shares pharmacological similarities with the vertebrate nicotinic receptor found in muscle. nih.gov Furthermore, this this compound-sensitive receptor in Aplysia is also linked to the activation of the 8-lipoxygenase pathway, a response that is inhibited by α-bungarotoxin but not by α-conotoxin-ImI. physiology.orgnih.gov This profile aligns with the receptor mediating the sustained chloride conductance. physiology.orgnih.gov

In contrast, studies on insect nicotinic receptors from Locusta migratoria indicate that 'synaptic' receptors are more sensitive to this compound than to acetylcholine, whereas the somal (ACh1) receptors are less sensitive to this compound. biologists.com

Interaction with Mixed/Atypical Cholinergic Receptor Sites

This compound's interactions are not limited to canonical nicotinic receptors. Research has revealed its activity at cholinergic receptors that exhibit mixed or atypical pharmacological profiles.

For instance, the recombinant α9 nicotinic cholinergic receptor demonstrates mixed nicotinic-muscarinic properties. uba.ar While acetylcholine and carbachol (B1668302) are full agonists, this compound behaves as a weak partial agonist at this receptor. uba.ar Interestingly, many classical nicotinic and muscarinic antagonists block the α9 receptor. researchgate.net

In mammalian cortical neurons, this compound can elicit a response characterized by a weak inhibition followed by a strong, slow excitation. pnas.org This contrasts with the classic inhibitory-slow excitatory response to acetylcholine. pnas.org

Furthermore, in the snail Helix lucorum, neuronal acetylcholine receptors display an atypical pharmacological profile. researchgate.net These receptors are sensitive to antagonists of both muscle-type and α7 nAChRs, as well as to muscarinic receptor ligands, indicating a mixed cholinergic character. researchgate.net While the direct actions of this compound on these specific atypical snail receptors were not detailed in the provided context, the existence of such mixed-profile receptors highlights the potential for complex interactions.

At high concentrations, this compound can also exhibit inhibitory effects. In studies using membrane vesicles from E. electricus, high concentrations of this compound were found to inhibit the receptor-controlled ion translocation process, suggesting binding to a regulatory site on the receptor in addition to the activation site.

Molecular and Cellular Pharmacology of Suberyldicholine

Suberyldicholine Binding Sites and Receptor Stoichiometry

The interaction of this compound with the nAChR is characterized by complex binding kinetics and stoichiometry, involving both high-affinity orthosteric sites and regulatory allosteric sites.

Equilibrium binding studies reveal that this compound binds to the Torpedo nicotinic acetylcholine (B1216132) receptor with high affinity, showing an equilibrium dissociation constant (Kd) of approximately 15-20 nM. nih.govnih.govacs.orgnih.govacs.org The number of high-affinity binding sites for this compound is equivalent to that for acetylcholine, with a stoichiometry of two sites per receptor molecule. nih.govnih.govacs.orgresearchgate.net

Despite this, the binding mechanism of this compound differs significantly from that of smaller agonists like acetylcholine. acs.org Kinetic studies suggest that each of the two high-affinity agonist binding sites on the nAChR is composed of two subsites, termed A and B. nih.govacs.org For a small agonist like acetylcholine, the binding of a second ligand molecule to a low-affinity subsite can occur, creating a transient ternary complex. acs.orgacs.org This second binding event accelerates the dissociation of the first ligand from its high-affinity subsite. nih.govacs.org

In contrast, this compound, being a large, bis-quaternary agonist, is thought to be long enough to bridge and simultaneously occupy both subsites (A and B) within a single high-affinity binding domain. nih.govacs.orgacs.org This bridging action appears to occlude the binding of a second ligand, meaning there is no evidence for a second ligand-binding pathway for this compound. acs.org Consequently, the rate of this compound dissociation is only minimally affected by the presence of other unlabeled ligands, unlike the dissociation of acetylcholine which is accelerated about 5-fold under similar conditions. nih.govacs.org This unique binding mode, where this compound cross-links the subsites, provides a physical explanation for the observed complexities in agonist binding kinetics at the nAChR. nih.govacs.org

In addition to the primary high-affinity sites, evidence points to the existence of lower-affinity regulatory sites through which agonists can exert allosteric effects. The ability of micromolar concentrations of agonists, including this compound (EC₅₀ of 2.9 μM), to accelerate the dissociation of a radiolabeled agonist from the high-affinity sites suggests the presence of an additional regulatory site for agonists with micromolar affinity. nih.govacs.org This modulation occurs even when the two high-affinity sites are saturated, indicating an allosteric mechanism where binding to a separate, lower-affinity site influences the conformation and ligand affinity of the primary sites. nih.govacs.org An allosteric modulator is a ligand that binds to a site on the receptor distinct from the primary (orthosteric) site, altering the receptor's conformation and its response to the primary agonist. nih.govwikipedia.org

Further research has identified an agonist self-inhibitory binding site that is physically distinct from the acetylcholine-binding sites and appears to be located at the lipid-protein interface of the receptor. tandfonline.com This site partially overlaps with the binding site for the non-competitive inhibitor quinacrine (B1676205). tandfonline.com Cholinergic agonists at high concentrations, including this compound, can displace quinacrine from this site, with the efficiency of displacement correlating with the agonist's ability to partition into the lipid membrane. tandfonline.com This suggests that agonists like this compound can access this regulatory site via a membrane-based pathway to induce self-inhibition, another form of allosteric modulation. tandfonline.com

High-Affinity Binding Sites and Multiple Ligand Pathways

Structure-Activity Relationships (SAR) of this compound Analogues

The interaction of bis-quaternary ligands with the nAChR is highly dependent on their chemical structure, particularly the length of the chain connecting the two quaternary ammonium (B1175870) groups.

This compound belongs to a homologous series of bisholine esters with the general structure (CH₃)₃N⁺CH₂CH₂OCO-(CH₂)n-COOCH₂CH₂N⁺(CH₃)₃. nih.gov Studies on the Torpedo nAChR using analogues from this series have demonstrated a clear dependence on the length of the central polymethylene chain (n).

Binding Affinity : The dissociation constants (Ki) show significant chain length dependence. Analogues with short chains (n≤2) exhibit lower affinity (Ki of 150-300 nM), whereas longer ligands (n>6) have high affinity, similar to that of this compound (n=6). nih.gov

Potency : The potency of the bisholine esters as agonists also increases with chain length. Shorter ligands (n≤3) have potencies similar to acetylcholine, while longer ligands (n≥4) display potency similar to or higher than this compound. nih.gov

Efficacy : Ligand efficacy, or the ability to activate the receptor channel once bound, shows an approximately bell-shaped relationship with chain length. This compound (n=6) acts as a partial agonist, eliciting only about 45% of the maximal response of acetylcholine. nih.gov Ligands with chain lengths of n≤3 and n≥8 are very poor partial agonists, demonstrating low efficacy. nih.gov

This chain length dependence suggests that bis-quaternary ligands can interact with multiple binding sites on the nAChR and that the optimal distance between the two quaternary groups for effective, albeit partial, activation corresponds to that of this compound. nih.gov

Table 1: Structure-Activity Relationship of Bisholine Esters at the Torpedo nAChR This table summarizes the effect of varying the polymethylene chain length (n) on the binding affinity and functional activity of bisholine ester analogues. Data derived from studies on Torpedo nicotinic acetylcholine receptors. nih.gov

Chain Length (n)Compound ClassBinding Affinity (Ki)Relative Efficacy (vs. Acetylcholine)
≤ 2Short ChainLower (150-300 nM)Very Poor Partial Agonist
3Short ChainLowerVery Poor Partial Agonist
4Intermediate ChainHigherPartial Agonist
6 (this compound)Intermediate ChainHigh (~15 nM)Partial Agonist (~45%)
> 6Long ChainHighDecreasing / Poor Partial Agonist
≥ 8Long ChainHighVery Poor Partial Agonist

The length of the central chain is a critical structural determinant of how bisholine esters interact with the nAChR. Analogues with a chain length of n < 5 behave similarly to acetylcholine, exhibiting kinetics that suggest a second ligand binding pathway is available. nih.govacs.org However, longer ligands, where n = 5-10 (including this compound, n=6), act differently. Their kinetic profiles are consistent with the model of cross-linking the two subsites within a single high-affinity binding domain, thereby preventing the binding of an additional ligand. nih.govacs.org This structural modification—extending the chain to a sufficient length—fundamentally changes the binding mechanism from a two-pathway model to a single-pathway, cross-linking model, which in turn influences the ligand's efficacy, making these compounds partial agonists. nih.govacs.org

Chain Length Dependence of Bisholine Esters Interactions

Ionic Currents and Membrane Potentials Affected by this compound

As a nicotinic agonist, this compound binding to the nAChR triggers the opening of the receptor's integral ion channel, leading to cation influx and subsequent membrane depolarization. annualreviews.org The characteristics of these ionic currents have been studied using electrophysiological techniques.

A key finding is that the transient ion channels opened by this compound have a significantly longer duration, or mean open time, compared to those activated by acetylcholine. annualreviews.orgresearchgate.net This prolonged channel lifetime means that for each binding event, the channel remains open and conducts ions for a longer period, contributing to its effectiveness in depolarizing the cell membrane. researchgate.net In contrast, agonists like decamethonium (B1670452) produce channels of much shorter duration. researchgate.net

The conductance of single channels activated by this compound is comparable to that of acetylcholine-activated channels. researchgate.net However, the increased duration of channel opening is a distinguishing feature. annualreviews.orgresearchgate.net In voltage-clamp experiments on frog muscle fibers, the conductance induced by this compound is voltage-dependent, increasing as the membrane is hyperpolarized. nih.gov Furthermore, in certain neurons of the mollusc Planorbarius corneus, this compound has been shown to selectively induce an increase in chloride conductance, demonstrating that its effects on ionic currents can be cell-type specific. nih.gov All three agonists—this compound, acetylcholine, and carbachol (B1668302)—have also been shown to be capable of blocking the channels that they themselves open. royalsocietypublishing.org

Table 2: Properties of Ion Channels Activated by Various Nicotinic Agonists This table compares the electrophysiological characteristics of ion channels at the frog neuromuscular junction when activated by different agonists. annualreviews.orgresearchgate.net

Activating AgonistRelative Mean Channel LifetimeEffect on Membrane Potential
This compound Longer than AcetylcholineDepolarization
AcetylcholineStandard (Reference)Depolarization
CarbacholShorter than AcetylcholineDepolarization
DecamethoniumMuch shorter than AcetylcholineDepolarization

Chloride-Dependent Hyperpolarizations

In various neuronal and muscle preparations, this compound selectively activates a chloride-dependent hyperpolarizing response. physiology.orgnih.gov In parapodial muscle fibers of Aplysia brasiliana, acetylcholine (ACh) itself produces a mixed response, but this compound application isolates a hyperpolarization with a reversal potential near -70 mV, which is close to the calculated chloride equilibrium potential. physiology.org This indicates that this compound is a selective agonist for a receptor linked to a chloride channel. physiology.orgnih.gov This hyperpolarizing response can be blocked by curare but is insensitive to hexamethonium (B1218175). physiology.orgnih.gov

Similarly, in certain Aplysia neurons, this compound activates a sustained chloride conductance. physiology.orgnih.gov This response is distinct from a rapidly desensitizing chloride current also activated by ACh. physiology.orgnih.gov The this compound-activated sustained current is insensitive to α-conotoxin-ImI but is inhibited by α-bungarotoxin. physiology.orgnih.gov This selective activation of a chloride current (IACh,Cl) is also observed in the accessory radula closer (ARC) muscle of Aplysia, where it reverses near -60 mV. nih.gov

Cation-Dependent Depolarizations

While this compound is primarily recognized for its role in eliciting chloride-dependent hyperpolarizations, its effect on cation-dependent depolarizations is minimal to non-existent in many systems studied. In Aplysia parapodial muscle fibers, a separate depolarizing response mediated by a mixed cation conductance is activated by methylcarbamylcholine (MCC) and blocked by hexamethonium, but not by this compound. physiology.orgnih.gov In fact, in cells where ACh causes a depolarization, the application of this compound can reveal an underlying hyperpolarization by selectively activating the chloride conductance. physiology.org

Research on the ARC muscle of Aplysia further distinguishes the cationic current (IACh,cat) from the chloride current. nih.gov IACh,cat is carried mainly by Na+ and to some extent by Ca2+, reverses near +20 mV, and is selectively blocked by hexamethonium. nih.gov this compound is used in these studies to selectively activate the chloride current, highlighting its lack of significant agonistic action on the cation-permeable channel. nih.gov Even at high concentrations (100 μM), this compound did not have a significant blocking effect on the cationic response in Aplysia neurons. jneurosci.org

Reversal Potentials of this compound-Induced Responses

The reversal potential of a current is the membrane potential at which there is no net flow of ions through the channel. This value provides crucial information about the ion species permeating the channel. For this compound-induced responses, the reversal potential consistently aligns with the equilibrium potential for chloride ions in the given experimental system.

In Aplysia parapodial muscle fibers, the mean reversal potential for the this compound-induced response was measured to be -68.3 ± 1.5 mV. physiology.org This is in stark contrast to the reversal potential for responses induced by ACh (-52 ± 2.1 mV) and MCC (-34.3 ± 1.3 mV), which activate a mix of chloride and cation channels or predominantly cation channels, respectively. physiology.org In voltage-clamp experiments on these muscle fibers, this compound induced a current that reversed near -70 mV. physiology.org Similarly, in the ARC muscle, the this compound-activated chloride current (IACh,Cl) reverses near -60 mV. nih.gov

Agonist Mean Reversal Potential (mV) in Aplysia Parapodial Muscle Fibers Primary Ion Conductance
This compound-68.3 ± 1.5Chloride
Acetylcholine (ACh)-52 ± 2.1Mixed Cation and Chloride
Methylcarbamylcholine (MCC)-34.3 ± 1.3Cation

Data sourced from studies on Aplysia parapodial muscle fibers. physiology.org

Cholinergic Receptor-Mediated Signaling Pathways beyond Ion Flux

The effects of this compound are not limited to the direct gating of ion channels. Its binding to cholinergic receptors can also initiate intracellular signaling cascades, including the activation of lipid messenger synthesis and interactions with G-protein coupled receptors.

Lipid Messenger Synthesis Activation (e.g., 8-lipoxygenase pathway in Aplysia neurons)

In Aplysia neurons that exhibit a sustained chloride conductance in response to acetylcholine, the application of ACh also leads to the generation of 8-lipoxygenase (8-LOX) metabolites. physiology.orgnih.gov this compound, along with nicotine (B1678760), was found to stimulate this 8-lipoxygenase pathway. physiology.orgnih.govphysiology.org The pharmacological profile of 8-LOX activation closely mirrors that of the sustained chloride conductance; both are stimulated by this compound and nicotine and inhibited by α-bungarotoxin. physiology.orgnih.gov

Interestingly, the generation of these lipid messengers does not seem to be a direct consequence of the ion flux. physiology.orgnih.gov The influx of chloride ions is neither necessary nor sufficient for the formation of the 8-LOX metabolites. nih.gov This suggests that the nicotinic ACh receptor that activates the sustained chloride current can independently initiate the synthesis of lipid messengers. physiology.org The activation of the 8-LOX pathway by acetylcholine has been shown to be mediated through an ACh receptor. physiology.org The products of this pathway, such as (8R)-hydroperoxyeicosatetraenoic acid (8-HPETE) and 8-ketoeicosatetraenoic acid (8-KETE), are thought to act as second messengers within the neurons. nih.gov

G-Protein Coupled Receptor (GPCR) Linkages (if academic, non-clinical)

While the primary actions of this compound discussed so far involve nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels, there is evidence linking cholinergic signaling to G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that activate intracellular signaling pathways upon ligand binding. nih.govdrugtargetreview.com

Advanced Experimental Methodologies Employing Suberyldicholine

Electrophysiological Techniques

Electrophysiological methods directly measure the electrical properties of ion channels, offering a real-time view of their activity. Suberyldicholine has been a valuable tool in these studies, helping to elucidate the intricate details of nAChR gating and conductance.

Single Channel Recording and Analysis (e.g., patch clamp, noise analysis)

The patch-clamp technique, a revolutionary method that allows the recording of currents from individual ion channels, has been extensively used with this compound to probe the function of the nAChR. musc.eduresearchgate.net

In early studies, this compound was favored for its ability to induce long-lasting channel openings, which facilitated the initial recordings of single-channel currents. researchgate.netfsu.edu Seminal work by Neher and Sakmann utilized this compound to achieve the first recordings of single ion channels, a milestone in electrophysiology. researchgate.net These experiments demonstrated that the pico-ampere currents flowing through a single channel could be directly measured, paving the way for a new era of biophysical research. researchgate.net

Subsequent patch-clamp studies have provided a wealth of information about the nAChR. For instance, single-channel recordings from purified Torpedo californica nAChRs reconstituted into lipid bilayers showed that this compound, acetylcholine (B1216132), and carbamylcholine (B1198889) all activated channels with a similar single-channel conductance of approximately 40 pS in 0.5 M NaCl. nih.gov However, the open times of the channels were found to be about twice as long with this compound compared to the other two agonists. nih.gov This finding highlights the ability of this compound to stabilize the open state of the receptor.

In cultured human muscle cells, this compound-activated channels exhibited the same conductance as those activated by acetylcholine, but with different closing kinetics. jneurosci.org The distribution of open state lifetimes for this compound-activated channels was best described by a two-exponential function, indicating a more complex channel closing mechanism than previously thought. jneurosci.org The mean open time for the fast component was determined to be 0.8 msec. jneurosci.org

Furthermore, studies on frog neuromuscular junctions revealed that this compound can act as a channel blocker at higher concentrations. royalsocietypublishing.orgnih.gov Single-channel recordings showed that this compound has an equilibrium constant for binding to the open channel of about 6 µM, with blockages lasting for an average of 5 ms (B15284909) at -105 mV. royalsocietypublishing.orgnih.gov This dual role as both an agonist and a channel blocker underscores the complex interactions between this compound and the nAChR.

Noise analysis, a technique that examines the fluctuations in membrane current, has also been employed to study this compound's effects. pnas.org By analyzing the spectral density of the "open" channel noise, researchers have been able to estimate the rates of blocking and unblocking events that are too brief to be resolved as discrete events in single-channel recordings. nih.gov

Table 1: Single-Channel Properties with this compound

Preparation Agonist(s) Conductance (pS) Mean Open Time (ms) Key Finding
Purified Torpedo californica nAChR This compound, Acetylcholine, Carbamylcholine 40 +/- 5 ~2x longer for this compound This compound stabilizes the open state of the receptor. nih.gov
Cultured Human Muscle This compound, Acetylcholine, Carbamylcholine Not significantly different 0.8 (fast component) Channel closing kinetics are complex, with at least two components. jneurosci.org
Frog Neuromuscular Junction This compound - 5 (blockage duration) This compound acts as a channel blocker at higher concentrations. royalsocietypublishing.orgnih.gov
Embryonic Mouse Muscle This compound 37.2 - Spontaneous channel openings have the same conductance as this compound-activated channels. pnas.org

Voltage Clamp and Current Measurement Approaches

Voltage-clamp techniques, which control the membrane potential while measuring the resulting current, have been crucial for understanding the voltage-dependent properties of the nAChR. this compound has been used in these experiments to characterize the relationship between membrane potential and channel gating.

In studies on frog muscle fibers, voltage-clamp experiments with bath-applied this compound revealed that the conductance of the end-plate increased exponentially to a new equilibrium level following a step hyperpolarization. capes.gov.brnih.gov For low concentrations of this compound, the time constant of this relaxation was independent of concentration and showed the same voltage dependence as the equilibrium conductance. capes.gov.brnih.gov These findings led to the development of models that incorporate voltage-dependent steps in the channel activation process. capes.gov.br

Furthermore, voltage-clamp analysis of recombinant nAChRs expressed in Xenopus oocytes has shown that this compound is a more potent agonist than acetylcholine, with an EC50 of approximately 3.4 µM, which is 14-25 times lower than that of acetylcholine. nih.gov However, this compound was found to be a partial agonist, eliciting only about 45% of the maximum response of acetylcholine. nih.gov

In the ARC muscle of Aplysia californica, this compound selectively activates a chloride current (IACh,Cl), which reverses near -60 mV and shows little voltage-dependent kinetics. nih.gov This is in contrast to acetylcholine, which activates both a cation current and this chloride current. nih.gov

Table 2: Voltage-Clamp Findings with this compound

Preparation Key Parameter Value Significance
Frog Muscle Fibers Relaxation Time Constant Voltage-dependent Supports models with voltage-dependent gating steps. capes.gov.brnih.gov
Recombinant nAChRs (Xenopus Oocytes) EC50 ~3.4 µM This compound is a potent but partial agonist. nih.gov
Aplysia californica ARC Muscle Activated Current Chloride Current (IACh,Cl) Demonstrates selective activation of a specific current component by this compound. nih.gov

Microsecond Time Resolution Techniques (e.g., laser-pulse photolysis)

To investigate the very rapid conformational changes of the nAChR, techniques with microsecond time resolution are required. Laser-pulse photolysis is one such technique that has been used to study the kinetics of receptor-ligand interactions. nih.govresearchgate.netnih.govedinst.com

In this method, a "caged" inactive form of an agonist is applied to the preparation. A brief, intense laser pulse then breaks the "cage," rapidly releasing the active agonist in the vicinity of the receptors. This allows for the study of the ensuing receptor activation and ion flux on a microsecond timescale. While direct studies specifically mentioning the use of caged this compound are not prevalent in the provided search results, the technique has been instrumental in studying the mechanism of other ligands and the general principles of nAChR kinetics, which are applicable to understanding the actions of this compound. nih.govresearchgate.net The rapid nature of these experiments helps to dissect the elementary steps of channel activation, including the binding of agonists and the subsequent conformational changes that lead to channel opening. researchgate.net

Radioligand Binding Assays

Radioligand binding assays are a powerful tool for characterizing the affinity and density of receptors in a given tissue or cell preparation. revvity.comsci-hub.se These assays involve the use of a radiolabeled ligand that binds specifically to the receptor of interest.

Equilibrium and Competition Binding Protocols with Radiolabeled this compound

Radiolabeled this compound, typically tritiated ([³H]this compound), has been used in equilibrium and competition binding assays to study the binding properties of the nAChR. acs.orgnih.gov

Equilibrium binding studies with [³H]this compound on membrane-bound nAChR from Torpedo californica have shown that it binds to a homogeneous population of high-affinity sites with a dissociation constant (Kd) of approximately 15 nM. acs.orgnih.gov The number of these high-affinity sites is equal to the number of α-bungarotoxin binding sites, indicating that there are two agonist binding sites per receptor molecule. acs.org

Competition binding experiments, where unlabeled compounds are used to displace the bound [³H]this compound, have been used to determine the affinity of other ligands for the nAChR. nih.gov In these studies, various bischoline esters were shown to displace [³H]this compound in a competitive manner, with their affinity being dependent on the length of the carbon chain separating the two quaternary ammonium (B1175870) groups. nih.gov

Interestingly, the dissociation kinetics of [³H]this compound from the receptor are only marginally affected by the presence of unlabeled agonists, in contrast to the dissociation of [³H]acetylcholine, which is accelerated. nih.gov This has led to the proposal that the large, bis-quaternary structure of this compound allows it to cross-link two subsites within the agonist binding pocket, or at least sterically hinder the binding of a second ligand. nih.gov

Table 3: Radioligand Binding Data for [³H]this compound

Preparation Binding Parameter Value Significance
Torpedo californica nAChR Dissociation Constant (Kd) ~15 nM Demonstrates high-affinity binding of this compound. acs.orgnih.gov
Torpedo californica nAChR Number of Binding Sites Two per receptor Consistent with the known stoichiometry of the nAChR. acs.org
Torpedo californica nAChR Dissociation Rate 0.028 ± 0.012 s⁻¹ Similar to acetylcholine, but less affected by competing ligands. nih.gov

Rapid Kinetic Measurements

Rapid kinetic techniques, such as quench-flow and stopped-flow methods, allow for the investigation of ligand binding and ion flux on a millisecond timescale. These methods have been crucial in developing kinetic models of nAChR function.

Quench-flow techniques have been used to measure this compound-induced transmembrane ion flux in membrane vesicles from Electrophorus electricus. acs.org These studies have revealed that this compound can have an inhibitory effect at high concentrations, providing evidence for a regulatory binding site on the receptor. acs.org The kinetic data obtained from these experiments have been used to develop and refine models of receptor activation and desensitization.

A combination of rapid chemical kinetic (quench-flow) and single-channel current measurements has been used to evaluate the kinetic parameters governing the opening of nAChR channels. nih.gov While these particular studies focused on carbamoylcholine and acetylcholine for the quench-flow component, the single-channel data for this compound provided a channel closing rate constant of 360 s⁻¹ at zero membrane potential, which was significantly slower than that for the other agonists. nih.gov

Furthermore, rapid kinetic measurements of agonist-induced intrinsic fluorescence changes in the Torpedo acetylcholine receptor have shown that this compound induces a single kinetic phase with a relatively fast rate (t₁/₂ = 0.2–1.2 s). oup.com The effective dissociation constants derived from these kinetic measurements were found to be at least an order of magnitude higher than the high-affinity equilibrium binding constants, suggesting that the fluorescence change reports a step preceding the formation of the high-affinity desensitized state. oup.com

Rapid Flux Techniques using Membrane Vesicles

Rapid flux assays using membrane vesicles, particularly those rich in nAChRs from sources like the electric organ of Electrophorus electricus (electric eel), have been instrumental in studying the kinetics of ion translocation. These techniques, such as the quench-flow method, allow for measurements of ion flux on a millisecond timescale.

In this method, vesicles are pre-loaded with a non-radioactive solution and then rapidly mixed with a solution containing a radioactive tracer ion, such as ⁸⁶Rb⁺, and an activating ligand like this compound. The influx of the tracer is stopped at various short time intervals by adding a quenching solution, and the radioactivity inside the vesicles is measured. This allows for the determination of key kinetic parameters.

Studies using this technique have revealed that this compound induces a rapid, concentration-dependent ion flux. The rate coefficient for ion flux mediated by the active form of the receptor (JA) and the rate coefficient for the inactivation (desensitization) of the flux (α) both increase with this compound concentration, reaching a plateau at around 15 μM. nih.gov

Comparative studies have shown that the maximum influx rate coefficient (JA(max)) is higher for this compound (18.5 s⁻¹) than for acetylcholine (14.8 s⁻¹) and carbamoylcholine (9.7 s⁻¹), indicating that the nature of the activating ligand influences the ion translocation process.

LigandMaximum Influx Rate Coefficient (JA(max))
This compound18.5 s⁻¹
Acetylcholine14.8 s⁻¹
Carbamoylcholine9.7 s⁻¹

This table summarizes the maximum ion influx rates mediated by different agonists in membrane vesicles from Electrophorus electricus.

Investigations of Transmembrane Ion Flux Inhibition

A notable finding from rapid flux studies is the inhibitory effect of this compound at high concentrations. Above 50 μM, a concentration-dependent decrease in the rate of ion flux is observed. nih.gov This inhibition occurs without a corresponding change in the rate of receptor inactivation, suggesting a distinct regulatory mechanism. nih.gov This phenomenon was not observed with other agonists like acetylcholine or carbamoylcholine. nih.gov

To explain this, a kinetic model was proposed that includes an additional regulatory (inhibitory) binding site for this compound on the nAChR, separate from the activation sites. nih.gov this compound binds to this regulatory site with a dissociation constant (KR) of 500 μM, which is about 100-fold weaker than its binding to the activating sites. nih.gov The binding to this regulatory site is also influenced by the transmembrane voltage.

In Vitro Model Systems for this compound Research

Reconstituted Receptors in Lipid Bilayers

The study of purified nAChRs reconstituted into artificial lipid bilayers offers a controlled environment to investigate the direct interaction between the receptor and its lipid microenvironment. This approach has been used to characterize the fundamental properties of the nAChR ion channel. researchgate.net

When purified nAChRs are incorporated into planar lipid bilayers, single-channel currents can be activated by this compound, as well as acetylcholine and carbamoylcholine. researchgate.net These studies have determined that the single-channel conductance is ohmic and independent of the activating agonist. researchgate.net The ability to reconstitute functional receptors in defined lipid compositions has been a key strategy for exploring how membrane lipids modulate receptor function. frontiersin.orgmdpi.com

Xenopus Oocytes Expressing Recombinant Receptors

Xenopus oocytes are a widely used expression system for studying recombinant nAChRs. By injecting oocytes with cRNA encoding specific nAChR subunits, researchers can create functional receptors with a known composition and study their pharmacological properties using voltage-clamp techniques. nih.govresearchgate.net

This system has been employed to compare the functional responses to this compound and other agonists. nih.gov For instance, studies on recombinant receptors expressed in Xenopus oocytes have shown that this compound is a more potent agonist than acetylcholine, with an EC₅₀ approximately 14-25 times lower. nih.gov However, this compound acts as a partial agonist, eliciting only about 45% of the maximum response seen with acetylcholine. nih.gov The properties of recombinant nAChRs, including their single-channel conductance, can be influenced by the host cell type in which they are expressed, highlighting the importance of the cellular environment. dcscience.net

AgonistPotency (vs. Acetylcholine)Efficacy (vs. Acetylcholine)
This compound14-25x more potent nih.gov~45% of maximum response nih.gov

This table compares the potency and efficacy of this compound to acetylcholine on recombinant nAChRs expressed in Xenopus oocytes.

Isolated Neural Somata and Ganglia (e.g., Locust, Aplysia)

Isolated neurons from invertebrates provide valuable native systems for electrophysiological studies of nAChRs. Mechanically isolated neuronal somata from the thoracic ganglia of the locust (Locusta migratoria) can be stably voltage-clamped for extended periods, allowing for detailed pharmacological characterization. biologists.com In these neurons, the response to acetylcholine is primarily nicotinic. biologists.com

This compound has been shown to be an effective agonist at d-tubocurarine-sensitive acetylcholine receptors in the mollusc Aplysia californica. biologists.com However, its effects on locust neurons are more complex, sometimes only evoking a response when acetylcholine is also present. biologists.com

Muscle Fibers and Isolated Muscle Preparations (e.g., Frog, Guinea Pig Esophagus, Ascaris suum)

Isolated muscle preparations have a long history in the study of neuromuscular transmission and the effects of cholinergic agonists.

Frog Muscle Fibers: Voltage-clamp studies on frog muscle fibers have been used to investigate the kinetics of ion channels activated by this compound. capes.gov.brnih.gov These experiments revealed that this compound-induced conductance increases exponentially following a change in membrane potential. capes.gov.brnih.gov Single-channel recording at the frog neuromuscular junction has shown that this compound, like acetylcholine and carbachol (B1668302), can act as an open-channel blocker. nih.govroyalsocietypublishing.org this compound is the most potent blocker of the three, with an equilibrium constant for binding to the open channel of about 6 μM. nih.govroyalsocietypublishing.org It has also been observed that channels activated by this compound have a longer lifetime compared to those activated by acetylcholine. annualreviews.org

AgonistOpen Channel Blockade K_DMean Blockade Duration (-105 mV)
This compound~6 μM nih.govroyalsocietypublishing.org~5 ms nih.gov
AcetylcholineMillimolar range royalsocietypublishing.org~18 µs nih.govroyalsocietypublishing.org
CarbacholMillimolar range royalsocietypublishing.org~9 µs nih.govroyalsocietypublishing.org

This table presents the open-channel blocking characteristics of this compound and other agonists at the frog neuromuscular junction.

Guinea Pig Esophagus: In vitro studies on isolated strips of guinea pig esophagus have been used to characterize the contractile responses to cholinergic agonists. nih.gov The esophagus has distinct regions of striated and smooth muscle, allowing for the differential study of nicotinic and muscarinic receptor activation. This compound, a nicotinic agonist, induces contractions in the striated muscle segments of the esophagus. nih.gov These preparations serve as a model for assessing the function of esophageal muscle tissue. nih.govmedunigraz.atmedunigraz.at

Ascaris suum Muscle Preparations: The somatic muscle cells of the parasitic nematode Ascaris suum are another model for studying nAChRs. Electrophysiological studies have characterized the pharmacology of these receptors. soton.ac.uk In this preparation, this compound is a less potent agonist than acetylcholine. soton.ac.uk The pharmacology of the nAChR in Ascaris muscle differs significantly from that of vertebrate nicotinic receptors. biologists.com

Comparative Academic Pharmacology of Suberyldicholine

Relative Potency and Efficacy Compared to Acetylcholine (B1216132)

Suberyldicholine, a bis-quaternary ammonium (B1175870) compound, exhibits a complex pharmacological relationship with acetylcholine (ACh) at nicotinic acetylcholine receptors (nAChRs). Its potency and efficacy vary significantly depending on the specific nAChR subtype and the preparation being studied.

In studies on the Torpedo nicotinic acetylcholine receptor, this compound has been shown to be a potent agonist, with an EC50 approximately 14-25 times lower than that of acetylcholine. nih.gov However, despite its higher potency, it acts as a partial agonist, eliciting only about 45% of the maximum response seen with acetylcholine. nih.gov Equilibrium binding studies on Torpedo membranes indicate that [3H]-suberyldicholine binds to the same number of sites as [3H]-acetylcholine and with a similar high affinity (KD of approximately 15 nM). nih.gov

In different neuronal preparations, the relative potency of this compound compared to acetylcholine can differ. For instance, in rat hippocampal neurons expressing type II nAChRs, acetylcholine is more potent than this compound. nih.gov Conversely, for type IA currents in the same neurons, both acetylcholine and this compound are among the less potent agonists. nih.gov In human nAChRs (α3β2 and α4β2 subtypes) expressed in HEK293 cells, this compound demonstrates equal or greater potency than acetylcholine. capes.gov.brnih.gov

Furthermore, in studies on outer hair cells (OHCs) from guinea pigs, both acetylcholine and this compound induce an outward K+ current, with acetylcholine generally producing a larger response. nih.govnih.gov In contrast, neuropile-derived 'synaptic' receptors from the locust Locusta migratoria are more sensitive to this compound than to acetylcholine. biologists.com

It is also noteworthy that in some invertebrate preparations, such as the crab Cancer pagurus, this compound is reported to be ineffective in producing muscle contractures and depolarizations, unlike acetylcholine. biologists.com

Table 1: Comparative Potency and Efficacy of this compound and Acetylcholine at Various nAChRs

PreparationRelative Potency (this compound vs. Acetylcholine)Relative Efficacy (this compound vs. Acetylcholine)Reference
Torpedo nAChR14-25 fold more potentPartial agonist (~45% of ACh max response) nih.gov
Frog Neuromuscular JunctionMore potent open-channel blockerAgonist activity royalsocietypublishing.org
Rat Hippocampal Neurons (Type II nAChR)Less potent- nih.gov
Human α3β2 nAChR (HEK293 cells)More potent- capes.gov.brnih.gov
Human α4β2 nAChR (HEK293 cells)EquipotentPartial agonist capes.gov.brnih.govnih.gov
Guinea Pig Outer Hair CellsLess potent- nih.govnih.gov
Locust Neuropile 'Synaptic' ReceptorsMore sensitive- biologists.com
Crab (Cancer pagurus) MuscleIneffectiveIneffective biologists.com

Comparison with Other Nicotinic Agonists (e.g., Carbachol (B1668302), Nicotine (B1678760), DMPP)

The pharmacological profile of this compound becomes clearer when compared to other well-known nicotinic agonists like carbachol, nicotine, and 1,1-dimethyl-4-phenylpiperazinium (DMPP).

Carbachol: At the frog neuromuscular junction, both this compound and carbachol act as open-channel blockers, but this compound is the more potent blocker. royalsocietypublishing.org In guinea pig outer hair cells, the response to this compound is comparable to or greater than that of carbachol. nih.gov In rat hippocampal neurons, for type IA currents, carbachol is more potent than this compound, while for type II currents, their potencies are more similar, with both being less potent than acetylcholine. nih.gov

Nicotine: In rat hippocampal neurons, nicotine is significantly more potent than this compound in activating both type IA and type II currents. nih.gov Similarly, on human α3β2 nAChRs expressed in HEK293 cells, nicotine is equipotent to this compound, while on α4β2 receptors, they also show similar potency. capes.gov.brnih.gov In some invertebrate preparations, such as the parapodial muscle fibers of Aplysia, both this compound and nicotine can activate a chloride-dependent response. physiology.org However, in other systems, like the outer hair cells of guinea pigs and rats, nicotine elicits little to no response, whereas this compound is an effective agonist. nih.govnih.gov

DMPP: On human α3β2 nAChRs, DMPP is more potent than this compound. capes.gov.brnih.gov Conversely, on α4β2 receptors, this compound is equipotent to DMPP. capes.gov.brnih.gov In rat hippocampal neurons (type IA), DMPP is more potent than this compound. nih.gov In guinea pig outer hair cells, DMPP produces a large response, while in rat OHCs, its response is small, contrasting with the consistent effects of this compound in both. nih.gov In some insect preparations, like the cockroach fast coxal depressor motoneurone, DMPP is practically ineffective, similar to this compound. biologists.comresearchgate.net

Table 2: Comparative Agonist Potency at Various nAChRs

PreparationAgonist Potency OrderReference
Human α3β2 nAChR (HEK293 cells)Epibatidine (B1211577) > DMPP > Nicotine = this compound > Cytisine (B100878) = Acetylcholine capes.gov.brnih.gov
Human α4β2 nAChR (HEK293 cells)Epibatidine > Cytisine = this compound = Nicotine = DMPP > Acetylcholine capes.gov.brnih.gov
Rat Hippocampal Neurons (Type IA)Anatoxin-a >> DMPP > Nicotine > Cytisine > ACh > Carbachol > this compound nih.gov
Rat Hippocampal Neurons (Type II)ACh > Anatoxin-a > Nicotine > DMPP > Carbachol > Cytisine > this compound nih.gov

Contrasting Effects with Depolarizing Agents (e.g., Decamethonium (B1670452), Succinylcholine)

This compound is often classified alongside other depolarizing agents like decamethonium and succinylcholine (B1214915) due to their structural similarities as bis-quaternary ammonium compounds. However, their pharmacological actions can differ significantly across various preparations.

Decamethonium: In vertebrate neuromuscular preparations, both this compound and decamethonium are generally effective agonists. biologists.com However, in some invertebrate systems, their effects diverge. For instance, in isolated neuronal somata from locust thoracic ganglia, neither this compound nor decamethonium act as agonists on their own, but they can evoke a response in the presence of acetylcholine. biologists.com In contrast, on the cell body membrane of the cockroach fast coxal depressor motoneurone, both decamethonium and this compound are practically ineffective. biologists.comresearchgate.net Furthermore, on crab gastric mill muscles, neither compound elicits a response. biologists.com For human α4β2-nAChRs expressed in SH-EP1 cells, decamethonium acts as a competitive antagonist, whereas this compound is a partial agonist. nih.gov

Succinylcholine: Succinylcholine, another depolarizing neuromuscular blocking agent, also shows contrasting effects when compared to this compound. While both are potent at the vertebrate neuromuscular junction, their activity in other tissues can vary. For example, in snail tentacle muscle, succinylcholine can elicit contractions, indicating agonist activity at what is presumed to be an α7-like nAChR. plos.org In contrast, on the cockroach fast coxal depressor motoneurone, succinylcholine is a very weak antagonist, and this compound is an ineffective agonist. biologists.comresearchgate.net

These findings highlight that while this compound, decamethonium, and succinylcholine share a common structural motif, their interactions with the diverse family of nicotinic receptors are not uniform. The specific subunit composition and species origin of the receptor play a crucial role in determining their pharmacological profile, which can range from full agonism to partial agonism, and even antagonism.

Interactions with Competitive and Non-Competitive Antagonists (e.g., Curare, Hexamethonium (B1218175), α-Bungarotoxin, α-Conotoxins, Strychnine (B123637), Dihydro-β-Erythroidine)

The actions of this compound are modulated by a variety of nicotinic receptor antagonists, providing further insight into its receptor interactions.

Curare (d-tubocurarine): Curare is a classic competitive antagonist at the neuromuscular junction. It effectively blocks the actions of this compound in preparations where this compound is an agonist, such as the Aplysia parapodial muscle. physiology.org In studies on human α3β2 nAChRs, d-tubocurarine is a potent antagonist of nicotinic responses. capes.gov.brnih.gov

Hexamethonium: Hexamethonium is a well-known ganglionic blocker. In Aplysia parapodial muscle, it does not antagonize the chloride-dependent response activated by this compound, but it does block a separate cationic current. physiology.org This differential sensitivity helps to distinguish between receptor subtypes. In contrast, at the Torpedo nAChR, hexamethonium has only a weak effect. researchgate.net On human α4β2-nAChRs, hexamethonium exhibits mixed antagonism. nih.gov

α-Bungarotoxin (α-BTX): This snake venom toxin is a potent and often irreversible antagonist at muscle-type and some neuronal nAChRs (notably α7). The response to this compound in locust neuronal somata is sensitive to α-bungarotoxin. biologists.com However, in other neuronal preparations, such as those expressing rat hippocampal type II nAChRs, the response is not blocked by α-bungarotoxin. nih.gov This differential blockade is a key characteristic used to classify nAChR subtypes.

α-Conotoxins: These toxins from cone snails are highly selective for different nAChR subtypes. For example, α-conotoxin ImI can distinguish between two different chloride-dependent responses in Aplysia neurons, one of which is preferentially activated by this compound and is insensitive to the toxin. nih.govjneurosci.org This demonstrates the utility of α-conotoxins in dissecting the complex pharmacology of nAChRs.

Strychnine: Although primarily known as a glycine (B1666218) receptor antagonist, strychnine also blocks certain nAChRs. It potently blocks the nicotinic response in locust neuronal somata, which is sensitive to this compound. biologists.com In guinea pig outer hair cells, strychnine is a very potent antagonist of the acetylcholine response, which can also be elicited by this compound. nih.gov

Dihydro-β-Erythroidine (DHβE): DHβE is a competitive antagonist with some selectivity for neuronal nAChRs. It is effective at blocking type II nAChR currents in rat hippocampal neurons, where this compound is a weak agonist. nih.gov It also acts as a competitive antagonist at human α4β2-nAChRs, where this compound is a partial agonist. nih.gov

Table 3: Antagonist Interactions with this compound-Sensitive Receptors

AntagonistInteraction with this compound-Mediated or Sensitive ResponsesReference
Curare (d-tubocurarine)Effective antagonist (e.g., Aplysia muscle, human α3β2 nAChRs) capes.gov.brnih.govphysiology.org
HexamethoniumVariable effects; ineffective on some this compound-sensitive responses (e.g., Aplysia Cl- current), weak at Torpedo nAChR, mixed antagonist at human α4β2 nAChR nih.govphysiology.orgresearchgate.net
α-BungarotoxinBlocks some this compound-sensitive receptors (e.g., locust neuronal), but not others (e.g., rat hippocampal type II) nih.govbiologists.com
α-Conotoxin ImIDoes not block the this compound-preferring Cl- current in Aplysia nih.govjneurosci.org
StrychninePotent antagonist at some this compound-sensitive receptors (e.g., locust neuronal, guinea pig OHC) nih.govbiologists.com
Dihydro-β-ErythroidineEffective antagonist at neuronal nAChRs where this compound is an agonist/partial agonist (e.g., rat hippocampal type II, human α4β2) nih.govnih.gov

Future Directions and Unanswered Questions in Suberyldicholine Research

Refined Understanding of Complex Receptor Gating and Conformational Transitions

Suberyldicholine has been instrumental in dissecting the complex process of nAChR activation and desensitization. nih.gov As a partial agonist, its interaction with the receptor induces conformational changes that lead to channel opening, but also to a state of desensitization with prolonged exposure. nih.govnih.gov The bell-shaped concentration-response curve of this compound, showing activation at low concentrations and self-inhibition at higher concentrations, highlights the dual nature of its interaction. nih.gov

Future research will likely focus on elucidating the precise molecular movements that constitute receptor gating. This involves understanding how the binding of this compound to the two agonist sites on the α subunits translates into the series of conformational changes that open the ion channel. wikipedia.organnualreviews.org The transition from the resting (closed) state to the open state, and subsequently to the desensitized state, is a dynamic process involving multiple intermediate steps that are still not fully understood. nih.govphysiology.org High-resolution structural techniques combined with kinetic studies will be crucial in capturing these transient states and building a more complete picture of the gating mechanism. physiology.orgnih.gov

The phenomenon of desensitization, a key feature of nAChR function, is particularly complex. nih.gov It is known that desensitization is accompanied by an increase in the receptor's affinity for agonists, which is attributed to a conformational change. nih.gov However, the detailed molecular mechanism remains an area of active investigation. nih.gov Studies using this compound can help to further probe the structural determinants and kinetics of desensitization, including the role of different receptor subunits and post-translational modifications. nih.govnih.gov

Investigation of Undiscovered Regulatory and Allosteric Sites

The nAChR is not a simple on-off switch; its function is modulated by a variety of endogenous and exogenous molecules that bind to sites distinct from the acetylcholine (B1216132) binding pocket. These allosteric sites can either enhance or inhibit receptor activity. mdpi.com Evidence suggests the existence of a regulatory binding site that influences the ion flux induced by this compound. acs.org

A significant focus for future research is the identification and characterization of previously unknown allosteric sites on the nAChR. These sites may be located in various domains of the receptor protein, including the extracellular domain, the transmembrane domain, and the intracellular domain. mdpi.com For instance, studies have identified allosteric sites for positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) on different nAChR subtypes. mdpi.com The discovery of new sites could open up avenues for the development of novel drugs with greater subtype selectivity and finer control over receptor function.

This compound, with its unique bisquaternary structure, may interact with regions of the receptor that are not engaged by simpler agonists. nih.gov It has been proposed that this compound may cross-link two "subsites" within the agonist binding domain. nih.gov Further investigation into how this compound and other ligands interact with these and other potential regulatory sites will be critical. This could involve using photoaffinity labeling and site-directed mutagenesis to pinpoint the specific amino acid residues involved in these interactions. acs.orgacs.org

Application of Advanced Biophysical Techniques to Elucidate this compound Interactions

The study of ligand-receptor interactions is increasingly reliant on a sophisticated toolkit of biophysical methods. nuvisan.comnih.gov Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry provide detailed information on binding kinetics, thermodynamics, and structural changes. nuvisan.com

In the context of this compound research, these advanced techniques can provide unprecedented detail about its interaction with the nAChR. For example, SPR can be used to measure the on- and off-rates of this compound binding in real-time, providing insights into the kinetics of receptor activation. nuvisan.com ITC can determine the thermodynamic parameters of binding, revealing the driving forces behind the interaction. nuvisan.com High-resolution NMR and X-ray crystallography could potentially solve the structure of the nAChR in complex with this compound, offering a static snapshot of the binding pose at atomic detail. nuvisan.com

Furthermore, techniques like single-channel recording, which have already been used to study the effects of this compound, can be combined with these other biophysical methods to correlate molecular interactions with functional outcomes at the single-molecule level. royalsocietypublishing.orgjneurosci.org The integration of data from multiple biophysical platforms will be essential for building comprehensive models of this compound's mechanism of action. rc-harwell.ac.uk

Development of Novel this compound-Based Research Probes for Cholinergic Systems

This compound itself has served as a valuable pharmacological tool for studying cholinergic mechanisms. cymitquimica.com Its distinct properties, such as its partial agonism and its ability to differentiate between receptor subtypes, have made it useful in characterizing nAChR function in various preparations. nih.govdrugbank.commedunigraz.at

Looking ahead, there is potential to develop novel research probes based on the this compound structure. By modifying the this compound molecule, for example by incorporating fluorescent tags or photoactivatable groups, researchers can create powerful tools for visualizing and manipulating nAChRs in living systems. Fluorescently labeled this compound analogues could be used to track the localization and trafficking of nAChRs in real-time, while photoaffinity probes could be used to irreversibly label and identify specific receptor subunits or interacting proteins. acs.org

The development of such probes would be invaluable for a wide range of applications, from basic research into the molecular basis of synaptic transmission to the screening of new drugs that target the cholinergic system. science.gov These this compound-based tools could help to further unravel the complexities of cholinergic signaling in both health and disease.

Q & A

Basic Research Questions

Q. What experimental models are optimal for studying Suberyldicholine's effects on nicotinic acetylcholine receptors (nAChRs)?

  • Methodological Answer : The Torpedo californica nAChR model is widely used due to its structural homology with human muscle-type receptors. For functional studies, Xenopus laevis oocytes expressing recombinant receptors (e.g., wild-type or mutants like γW55L) enable precise measurement of agonist-induced currents via two-electrode voltage clamping. This system allows quantification of parameters like Hill coefficients (nH) and apparent affinity (Kap) .

Q. How can researchers determine this compound's binding affinity and efficacy in vitro?

  • Methodological Answer : Use fluorescence spectroscopy to monitor intrinsic fluorescence changes in nAChR-enriched membrane fragments. This compound-induced conformational shifts correlate with receptor activation, with fast-phase kinetic rates (e.g., 10<sup>8</sup> M<sup>−1</sup>s<sup>−1</sup>) indicating binding efficiency. Pair this with concentration-response curves to calculate Kap and nH values .

Q. What are standard protocols for synthesizing and characterizing this compound?

  • Methodological Answer : Follow rigorous synthetic protocols with purity validation via elemental analysis, NMR, and mass spectrometry. For novel compounds, provide full spectral data in supplementary materials. Known compounds require literature citations for identity confirmation. Ensure reproducibility by detailing solvent systems, reaction times, and purification steps .

Advanced Research Questions

Q. How can discrepancies in Hill coefficients (nH) for this compound across studies be resolved?

  • Methodological Answer : Variability in nH (e.g., 1.70 for wild-type vs. 1.05 for γW55L mutants) may arise from receptor oligomerization or cooperative binding. Address this by standardizing experimental conditions (e.g., temperature, buffer composition) and validating data across multiple oocyte batches. Use statistical tools like ANOVA to assess significance of nH differences .

Q. What methodologies are critical for assessing this compound's impact on mutant nAChRs?

  • Methodological Answer : Combine site-directed mutagenesis (e.g., γTrp-55 or δTrp-57 substitutions) with electrophysiology to quantify shifts in agonist potency. For γW55L mutants, note paradoxical effects like d-tubocurarine (dTC) potentiation of this compound-induced currents. Cross-reference with structural models to interpret residue-agonist interactions .

Q. How can fluorescence spectroscopy data be integrated with electrophysiological recordings to study this compound's effects?

  • Methodological Answer : Correlate fluorescence quenching rates (indicative of conformational changes) with current amplitudes from voltage-clamp experiments. For example, this compound's fast-phase fluorescence decay (τ ~10 ms) aligns with rapid channel activation. Use global kinetic modeling to unify datasets and validate mechanisms like Scheme I (binding → gating) .

Q. How does this compound's binding kinetics compare to acetylcholine and carbachol?

  • Methodological Answer : Perform side-by-side assays using the same receptor preparation. This compound's Kap (51.9 µM for wild-type) is lower than carbachol (535 µM) but higher than acetylcholine. Use Schild analysis to differentiate competitive vs. allosteric interactions. Note that potency differences may reflect gating efficiency rather than binding affinity .

Q. What are best practices for ensuring reproducibility in this compound studies?

  • Methodological Answer : Adhere to FAIR data principles:

  • Materials : Specify sources (e.g., Sigma-Aldrich for this compound diiodide) and lot numbers.
  • Methods : Detail oocyte injection protocols, voltage-clamp settings, and data normalization steps.
  • Data Sharing : Deposit raw traces and fluorescence spectra in repositories like ChemSpider or institutional databases .

Data Presentation Guidelines

  • Tables : Include concentration-response parameters (e.g., Kap, nH) for this compound and comparators. Use two-column formatting for clarity (see Mycologia guidelines) .
  • Figures : Highlight mutant vs. wild-type differences in agonist efficacy using combined bar/line graphs. Ensure 600 dpi resolution for electrophysiology traces .
  • Supplementary Data : Provide synthetic protocols, spectral validation, and statistical analysis code in machine-readable formats .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.